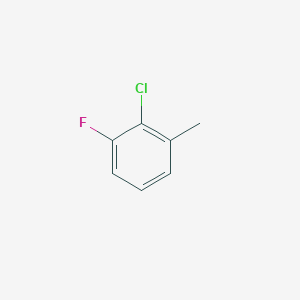
2-Chloro-3-fluorotoluene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chloro-fluorotoluene compounds involves various chemical reactions, including Ullmann coupling and Schiemann reactions. For example, 4-Fluoro-3-phenoxytoluene was synthesized through the Ullmann coupling reaction of 3-bromo-4-fluorotoluene and phenol, showcasing the complexity and versatility of approaches to synthesizing chloro-fluorotoluene derivatives (Zhao Wenxian et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluorotoluene and similar compounds has been examined using various spectroscopic and quantum chemical methods. Studies on compounds like 2-chloro-4-fluorotoluene have revealed detailed insights into the internal rotation of the methyl group and hyperfine effects due to chlorine nuclear quadrupole moment coupling, elucidating the complex dynamics within the molecule's structure (K. Nair et al., 2020).
Wissenschaftliche Forschungsanwendungen
It’s important to note that the use of “2-Chloro-3-fluorotoluene” in scientific research would likely involve various safety precautions due to its chemical properties . For example, it has a flash point of 92-94°C/86mm and a melting point of 48°C .
-
Organic Synthesis
- Summary: Aromatic halides like “2-Chloro-3-fluorotoluene” are often used as intermediates in the synthesis of other organic compounds .
- Method: The specific method of application would depend on the target compound being synthesized. Generally, this involves reaction conditions that facilitate the substitution or addition of other groups at the halide position .
-
Generation of Tolyl Cations
- Summary: Compounds like “3-Fluorotoluene” have been used in the generation of tolyl cations by chemical ionization in mass spectrometry .
- Method: This typically involves the ionization of the compound under specific conditions within a mass spectrometer .
- Results: The result is the generation of tolyl cations, which can be detected and analyzed using mass spectrometry .
-
Selective Synthesis of Fluorobenzaldehyde
- Summary: “3-Fluorotoluene” has been used in gas phase selective synthesis of 3-fluorobenzaldehyde .
- Method: This likely involves the oxidation of “3-Fluorotoluene” under specific conditions to selectively produce 3-fluorobenzaldehyde .
- Results: The result is the selective synthesis of 3-fluorobenzaldehyde, a compound that may have further uses in organic synthesis .
Safety And Hazards
2-Chloro-3-fluorotoluene is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding inhalation of vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
Eigenschaften
IUPAC Name |
2-chloro-1-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFYJSLWLBAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557707 | |
| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluorotoluene | |
CAS RN |
116850-28-3 | |
| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

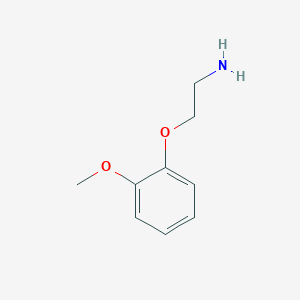
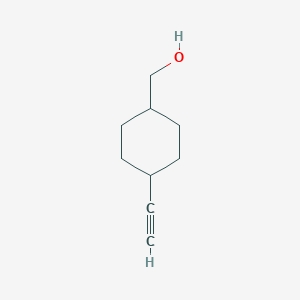
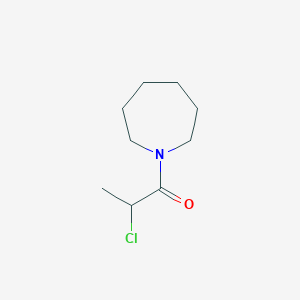
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
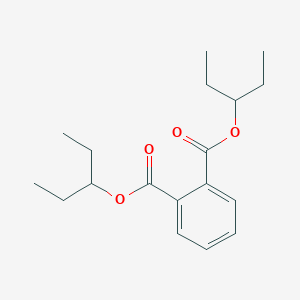
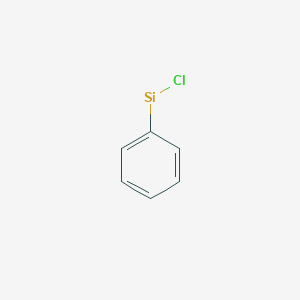
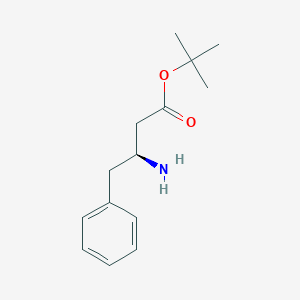

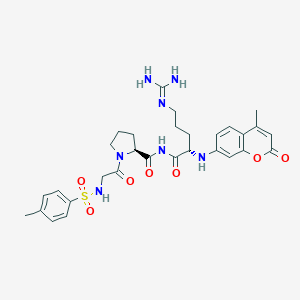

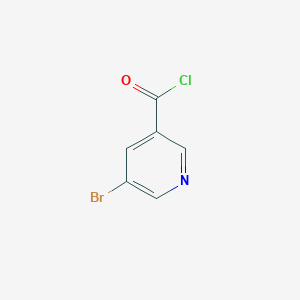
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
